molecular formula C15H19N3O2 B2507039 4-hydroxy-N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide CAS No. 899947-13-8

4-hydroxy-N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide

Cat. No. B2507039
CAS RN: 899947-13-8
M. Wt: 273.336
InChI Key: QEAYXASEHFCFMM-UHFFFAOYSA-N
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Description

“4-hydroxy-N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide” is a compound that has been studied for its potential bioactive properties . It is a derivative of indole, a significant heterocyclic system in natural products and drugs .


Synthesis Analysis

The synthesis of indole derivatives, including “this compound”, has been a subject of interest in recent years . The synthesis process often involves the design and creation of a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a 1H-indol-3-yl group, a piperidine-1-carboxamide group, and a hydroxy group .

Future Directions

The future directions for the study of “4-hydroxy-N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide” could involve further investigation into its potential bioactive properties, its mechanism of action, and its safety profile. Additionally, the development of novel methods of synthesis could be a promising area of research .

properties

IUPAC Name

4-hydroxy-N-(1-methylindol-3-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-17-10-13(12-4-2-3-5-14(12)17)16-15(20)18-8-6-11(19)7-9-18/h2-5,10-11,19H,6-9H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEAYXASEHFCFMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)NC(=O)N3CCC(CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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